
5-(2,4-Dichlorophenyl)-3-methylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-Dichlorophenyl)-3-methylisoxazole: is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylisoxazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dichlorophenyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with acetone in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. Continuous flow reactors can also be employed to enhance reaction efficiency and control, reducing the risk of side reactions and improving overall production rates.
化学反应分析
Types of Reactions: 5-(2,4-Dichlorophenyl)-3-methylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
科学研究应用
Chemistry: In chemistry, 5-(2,4-Dichlorophenyl)-3-methylisoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new pharmaceuticals targeting various pathogens.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential in treating diseases such as cancer and infectious diseases. The compound’s ability to interact with specific biological targets makes it a valuable candidate for drug development.
Industry: Industrially, the compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
作用机制
The mechanism of action of 5-(2,4-Dichlorophenyl)-3-methylisoxazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it useful in cancer treatment. The exact pathways and molecular targets can vary depending on the specific derivative and application.
相似化合物的比较
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Used in the synthesis of herbicides.
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: Known for its biological activity and used in medicinal chemistry.
Uniqueness: 5-(2,4-Dichlorophenyl)-3-methylisoxazole stands out due to its isoxazole ring, which imparts unique chemical properties and reactivity. This makes it a versatile compound for various applications, from drug development to industrial chemistry.
属性
分子式 |
C10H7Cl2NO |
|---|---|
分子量 |
228.07 g/mol |
IUPAC 名称 |
5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H7Cl2NO/c1-6-4-10(14-13-6)8-3-2-7(11)5-9(8)12/h2-5H,1H3 |
InChI 键 |
AIJZFXIESSWPGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


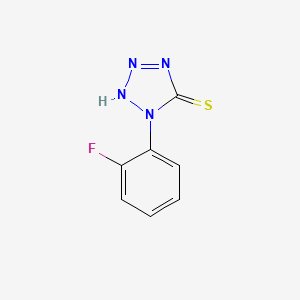
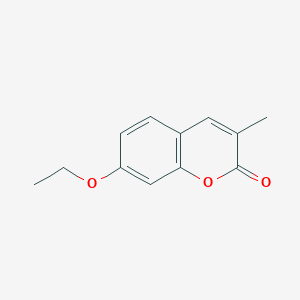
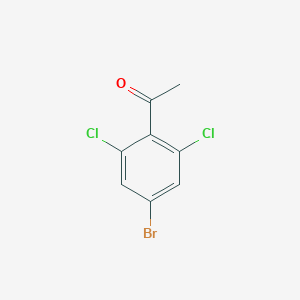
![6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13685676.png)
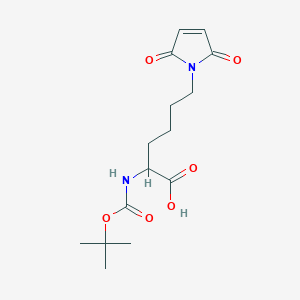
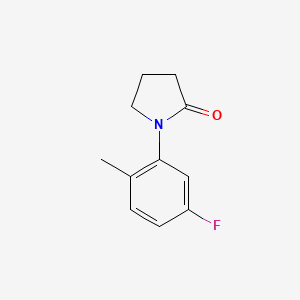

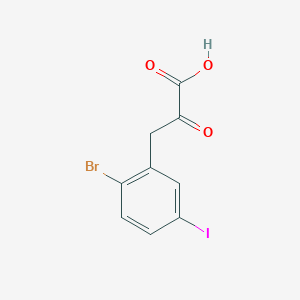



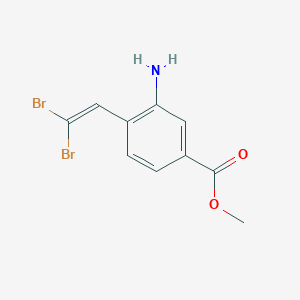
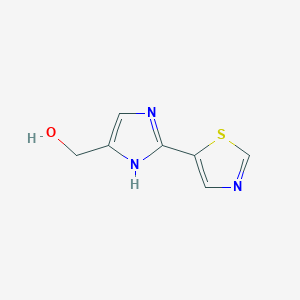
![N-[3-Bromo-4-(4,4-difluoropiperidine-1-carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B13685725.png)
